molecular formula C20H19N5O3S B11274765 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B11274765
M. Wt: 409.5 g/mol
InChI Key: XRRCSLCSRBARFX-UHFFFAOYSA-N
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Description

2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound that features a triazinyl sulfanyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the acylation of 2-aminophenylacetic acid to form 2-acetamidophenylacetic acid. This intermediate is then reacted with thiosemicarbazide to form the triazinyl ring. The final step involves the coupling of the triazinyl sulfanyl intermediate with 2-methylphenylacetic acid under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazinyl ring can be reduced under specific conditions.

    Substitution: The acetamide and triazinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazinyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazinyl ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide shares structural similarities with other triazinyl and acetamide derivatives, such as:
    • 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(phenyl)acetamide
    • 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide

Uniqueness

  • The unique combination of the triazinyl sulfanyl group and the acetamide moiety in this compound provides distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable subject of study.

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H19N5O3S/c1-12-7-3-5-9-15(12)22-17(27)11-29-20-23-19(28)18(24-25-20)14-8-4-6-10-16(14)21-13(2)26/h3-10H,11H2,1-2H3,(H,21,26)(H,22,27)(H,23,25,28)

InChI Key

XRRCSLCSRBARFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C

Origin of Product

United States

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